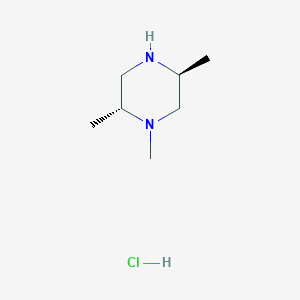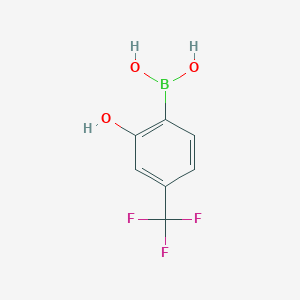
(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
“(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is a unique chemical compound with the empirical formula C7H6BF3O3 . It has a molecular weight of 205.93 . This compound is typically provided to researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound isOC1=CC(C(F)(F)F)=CC=C1B(O)O . This provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving “(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” are not detailed in the available resources, similar compounds are known to participate in various reactions. For instance, “2-(Trifluoromethyl)phenylboronic acid” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
“(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
(SM) cross-coupling: is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically differentiated fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid serves as a valuable reagent in this context .
Organic Synthesis
As a versatile reagent, (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid plays a crucial role in organic synthesis. Researchers use it to construct complex molecules, especially those containing aryl or heteroaryl groups. Its stability and compatibility with various functional groups make it a preferred choice .
Catalyst in Chemical Reactions
The boronic acid moiety in this compound can act as a Lewis acid catalyst. It participates in various reactions, including C–C bond formation, C–O bond formation, and more. Researchers exploit its catalytic properties to design efficient synthetic routes .
Antagonist of Corticotropin-Releasing Hormone
This compound contributes to the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which shows potential as an antagonist of corticotropin-releasing hormone. Such molecules play a role in modulating stress responses and related physiological processes .
Biologically Active Molecules
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organic compounds involved in these reactions.
Mode of Action
(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid may participate, is a crucial pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action, efficacy, and stability of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can remain stable and effective under a wide range of conditions.
Propiedades
IUPAC Name |
[2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGNUMOLFBSVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674735 | |
| Record name | [2-Hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-50-8 | |
| Record name | [2-Hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)
![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)
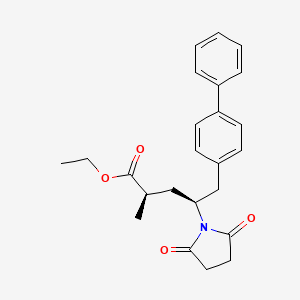


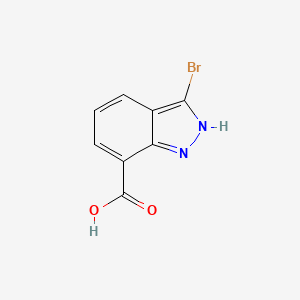


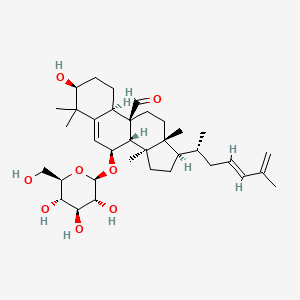
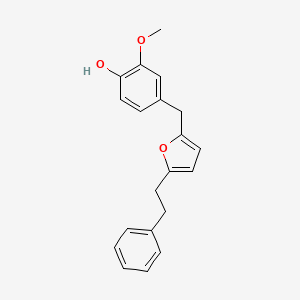
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)


